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Compound of Interest

Compound Name: 4-(Diphenylamino)benzaldehyde

Cat. No.: B1293675 Get Quote

An In-depth Technical Guide on the Spectroscopic Data of 4-(Diphenylamino)benzaldehyde

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance

(NMR) and Infrared (IR) spectral data for 4-(diphenylamino)benzaldehyde. It is intended for

researchers, scientists, and professionals in drug development who require detailed

spectroscopic information and experimental methodologies for this compound. The data is

presented in a structured format to facilitate analysis and comparison.

Nuclear Magnetic Resonance (NMR) Spectral Data
NMR spectroscopy is a powerful analytical technique used to determine the molecular structure

of a compound. The following tables summarize the ¹H and ¹³C NMR spectral data for 4-
(diphenylamino)benzaldehyde.

¹H NMR Spectral Data
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen

atoms in the molecule. The data presented here was obtained in deuterated chloroform

(CDCl₃) with tetramethylsilane (TMS) as the internal standard.[1]
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

9.85 s 1H
Aldehyde proton (-

CHO)

7.75 d, J=8.8 Hz 2H
Aromatic protons

ortho to -CHO

7.38 t, J=7.8 Hz 4H
Aromatic protons of

phenyl rings

7.19 t, J=7.4 Hz 2H
Aromatic protons of

phenyl rings

7.12 d, J=8.8 Hz 2H
Aromatic protons

ortho to -N(Ph)₂

7.08 d, J=7.8 Hz 4H
Aromatic protons of

phenyl rings

s = singlet, d = doublet, t = triplet, J = coupling constant in Hz

¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
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Chemical Shift (δ, ppm) Assignment

190.5 Aldehyde carbon (C=O)

152.9 Aromatic carbon attached to Nitrogen

146.4 Aromatic carbons of phenyl rings

131.5 Aromatic carbons ortho to -CHO

130.0 Aromatic carbons of phenyl rings

126.7 Aromatic carbon para to Nitrogen

125.6 Aromatic carbons of phenyl rings

119.5 Aromatic carbons ortho to -N(Ph)₂

Infrared (IR) Spectral Data
IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.

Wavenumber (cm⁻¹) Intensity Assignment

3050-3020 Medium Aromatic C-H stretch

2820, 2720 Medium
Aldehyde C-H stretch (Fermi

resonance)

1685 Strong Aldehyde C=O stretch

1590 Strong Aromatic C=C stretch

1320 Strong C-N stretch (tertiary amine)

1180 Strong C-N stretch

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
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NMR Spectroscopy Protocol
Sample Preparation:

Approximately 10-20 mg of 4-(diphenylamino)benzaldehyde was dissolved in 0.6-0.7 mL

of deuterated chloroform (CDCl₃).[2]

Tetramethylsilane (TMS) was added as an internal standard for chemical shift referencing (0

ppm).[2]

The solution was transferred to a 5 mm NMR tube. To ensure magnetic field homogeneity,

the sample was filtered through a small plug of glass wool in a Pasteur pipette to remove any

solid particles.

Data Acquisition:

Instrument: A Bruker AVANCE 400 MHz spectrometer was used.[3]

¹H NMR:

Pulse Program: Standard single-pulse experiment (zg30).

Number of Scans: 16-32 scans.

Relaxation Delay: 1.0 seconds.[4]

¹³C NMR:

Pulse Program: Proton-decoupled experiment (zgpg30).[4]

Number of Scans: 1024-4096 scans, depending on the sample concentration.[5]

Relaxation Delay: 2.0 seconds.

Data Processing:

The acquired Free Induction Decay (FID) was Fourier transformed to obtain the spectrum.

The spectrum was phased and baseline corrected.
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The chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H NMR and the

CDCl₃ solvent peak at 77.0 ppm for ¹³C NMR.

IR Spectroscopy Protocol
Sample Preparation (KBr Pellet Method):

Approximately 1-2 mg of 4-(diphenylamino)benzaldehyde was mixed with 100-200 mg of

dry, spectroscopic grade potassium bromide (KBr).

The mixture was finely ground to a uniform powder using an agate mortar and pestle.[6]

The powder was then compressed in a die under high pressure (8-10 tons) to form a

transparent or translucent pellet.[6]

Data Acquisition:

Instrument: A Fourier Transform Infrared (FTIR) spectrometer (e.g., Bruker ALPHA) was

used.[7]

A background spectrum of the empty sample compartment was recorded.

The KBr pellet containing the sample was placed in the sample holder.

The sample spectrum was recorded, typically by averaging 16-32 scans over a range of

4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Data Processing:

The sample spectrum was ratioed against the background spectrum to generate the final

absorbance or transmittance spectrum.

The resulting spectrum was analyzed for characteristic absorption bands corresponding to

the functional groups in the molecule.

Synthesis Workflow
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The synthesis of 4-(diphenylamino)benzaldehyde is commonly achieved through the

Vilsmeier-Haack reaction. This process involves the formylation of an electron-rich aromatic

compound, in this case, triphenylamine.[8][9][10]

Dimethylformamide (DMF)

Vilsmeier Reagent
[ClCH=N(CH3)2]+Cl-

Reaction at 0°C

Phosphorus Oxychloride (POCl3)

Triphenylamine

4-(Diphenylamino)benzaldehydeElectrophilic
Aromatic Substitution

Formylation

Aqueous Workup
(Hydrolysis)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [4-(Diphenylamino)benzaldehyde NMR and IR spectral
data]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1293675#4-diphenylamino-benzaldehyde-nmr-and-ir-
spectral-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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